1-(3-Pyridinylsulfonyl)-1H-benzotriazole
Overview
Description
1-(3-Pyridinylsulfonyl)-1H-benzotriazole is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 g/mol . It is typically found as a white to brown powder, crystals, or crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole involves several steps. One common method includes the reaction of N-chlorobenzotriazole with sulfinic acid salts . The general procedure is as follows:
Preparation of Sulfinic Acid Salts: Sulfur dioxide is bubbled into a solution of the organometallic reagent (e.g., Grignard or organolithium reagents) in tetrahydrofuran (THF) at -78°C until the solution no longer gives a basic pH test. The mixture is then stirred at room temperature.
Reaction with N-Chlorobenzotriazole: N-Chlorobenzotriazole is added to the solution, followed by triethylamine. The mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is extracted with ethyl acetate, and the organic layers are combined, washed, dried, and concentrated.
Chemical Reactions Analysis
1-(3-Pyridinylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(3-Pyridinylsulfonyl)-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The benzotriazole moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-(3-Pyridinylsulfonyl)-1H-benzotriazole can be compared with other sulfonyl-containing benzotriazoles and pyridine derivatives. Similar compounds include:
1-(Cyclohexylsulfonyl)-1H-benzotriazole: This compound has a cyclohexyl group instead of a pyridinyl group, leading to different chemical and biological properties.
1-(Isobutylsulfonyl)-1H-benzotriazole: The isobutyl group provides different steric and electronic effects compared to the pyridinyl group.
1-(Phenylsulfonyl)-1H-benzotriazole: The phenyl group offers distinct reactivity and interactions compared to the pyridinyl group.
The uniqueness of this compound lies in its combination of the pyridinyl and benzotriazole moieties, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-pyridin-3-ylsulfonylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-18(17,9-4-3-7-12-8-9)15-11-6-2-1-5-10(11)13-14-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYJMFTJONXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395315 | |
Record name | 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678173-43-8 | |
Record name | 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678173-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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